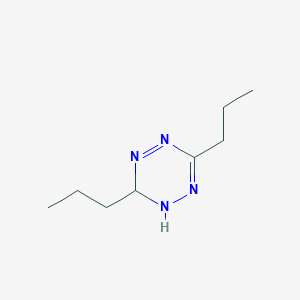
3,6-Dipropyl-1,6-dihydro-1,2,4,5-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dipropyl-1,6-dihydro-1,2,4,5-tetrazine is a heterocyclic compound belonging to the tetrazine family. Tetrazines are known for their unique chemical properties and have been extensively studied for their applications in various fields such as organic synthesis, materials science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dipropyl-1,6-dihydro-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with nitriles or other suitable reagents. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
3,6-Dipropyl-1,6-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tetrazine compounds.
科学的研究の応用
3,6-Dipropyl-1,6-dihydro-1,2,4,5-tetrazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coordination complexes.
作用機序
The mechanism of action of 3,6-Dipropyl-1,6-dihydro-1,2,4,5-tetrazine involves its interaction with molecular targets and pathways within a system. The compound may act as an electron donor or acceptor, participating in redox reactions that influence various biochemical processes. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or its interaction with biological molecules.
類似化合物との比較
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Known for its electron-deficient nature and participation in inverse electron demand Diels-Alder reactions.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Used in the preparation of coordination polymers and pyridazine derivatives.
Uniqueness
3,6-Dipropyl-1,6-dihydro-1,2,4,5-tetrazine is unique due to its specific propyl substituents, which influence its chemical reactivity and physical properties. This uniqueness makes it suitable for specific applications where other tetrazine derivatives may not be as effective.
特性
CAS番号 |
13717-88-9 |
|---|---|
分子式 |
C8H16N4 |
分子量 |
168.24 g/mol |
IUPAC名 |
3,6-dipropyl-1,6-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C8H16N4/c1-3-5-7-9-11-8(6-4-2)12-10-7/h7,9H,3-6H2,1-2H3 |
InChIキー |
XYUWRWCXXJTBOO-UHFFFAOYSA-N |
正規SMILES |
CCCC1NN=C(N=N1)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



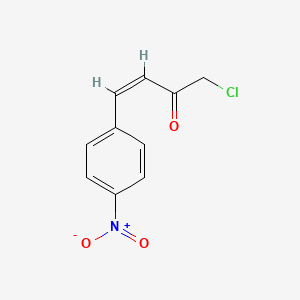

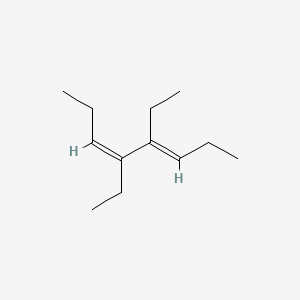
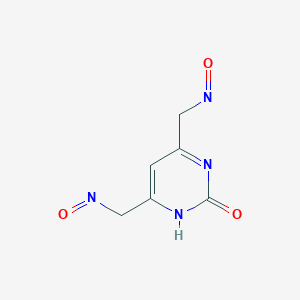
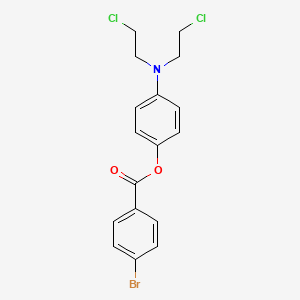
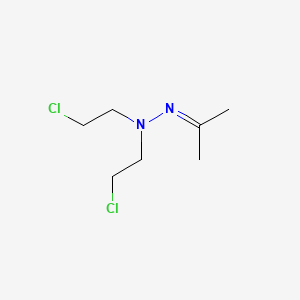
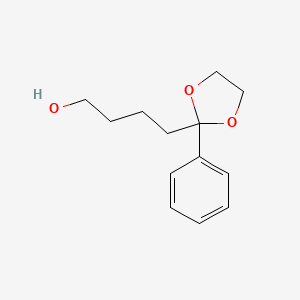
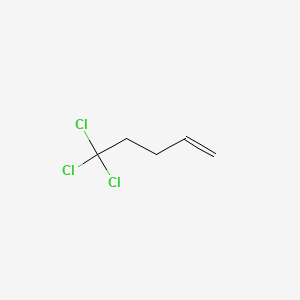
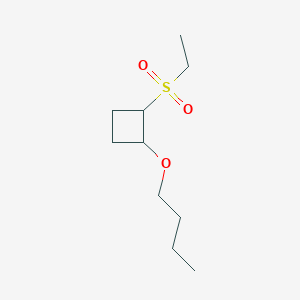
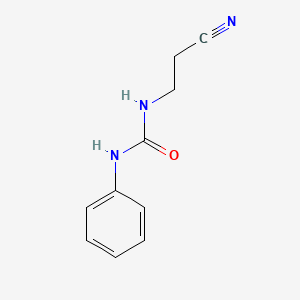


![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)
